2,4-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-3-pyrrolecarboxylic acid ethyl ester
Overview
Description
This compound, also known as CHEBI:119920 , is a molecular entity focused on ‘small’ chemical compounds . It has a molecular formula of C16H19N3O2 and a molecular weight of 285.347.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string: InChI=1S/C16H19N3O2/c1-5-21-16(20)14-11(3)15(17-12(14)4)19-18-13-9-7-6-8-10(13)2/h6-9,18H,5H2,1-4H3 .Scientific Research Applications
Synthesis and Biological Activity
Novel ethyl esters derived from similar pyrrole compounds have been synthesized and their anticancer and antibacterial activities studied. For instance, novel heterocyclizations developed ethyl esters of 4-R-6,8-dimethyl-1-oxo-1,2-dyhidropyrrolo[1,2-d][1,2,4]triazine-7-carboxylic acids showing promising antibacterial and anticancer properties. These findings suggest potential applications in developing new therapeutic agents (Astakhina et al., 2016).
Chemical Structure and Properties Analysis
Research on similar ethyl esters, like ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, has provided insights into molecular structure, spectroscopic properties, and interaction analysis through experimental and quantum chemical studies. These studies highlight the compound's synthesis process, thermodynamic parameters indicating exothermic and spontaneous reactions, and detailed vibrational analysis for dimer formation. Such research underlines the compound's potential for further scientific applications in material science and molecular chemistry (Singh et al., 2013).
Environmental and Material Science Applications
The synthesis and characterization of similar compounds have opened pathways to exploring environmental and material science applications. For example, the study of fully biobased superpolymers of 2,5-furandicarboxylic acid, starting from dimethyl esters, demonstrates the potential of such compounds in creating sustainable and high-performing packaging materials. This research suggests the versatility of pyrrolecarboxylic acid ethyl esters in developing new materials with environmental benefits (Guidotti et al., 2020).
Properties
IUPAC Name |
ethyl 2,4-dimethyl-5-[(2-methylphenyl)diazenyl]-1H-pyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-5-21-16(20)14-11(3)15(17-12(14)4)19-18-13-9-7-6-8-10(13)2/h6-9,17H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUQZPRBLNBYBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)N=NC2=CC=CC=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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